molecular formula C13H12N4O B11868730 4-(6-Methoxy-1H-indol-3-YL)pyrimidin-2-amine

4-(6-Methoxy-1H-indol-3-YL)pyrimidin-2-amine

Cat. No.: B11868730
M. Wt: 240.26 g/mol
InChI Key: UXLNLEOFOWUONW-UHFFFAOYSA-N
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Description

4-(6-Methoxy-1H-indol-3-YL)pyrimidin-2-amine is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methoxy-1H-indol-3-YL)pyrimidin-2-amine typically involves the cyclization of indole derivatives with pyrimidine precursors. One common method involves the reaction of 6-methoxyindole with a pyrimidine derivative under specific conditions. For example, the reaction can be carried out in the presence of a base such as sodium isopropoxide and a solvent like methanol. The reaction mixture is usually heated under reflux to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(6-Methoxy-1H-indol-3-YL)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

4-(6-Methoxy-1H-indol-3-YL)pyrimidin-2-amine has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-Methoxy-1H-indol-3-YL)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact mechanism depends on the specific biological context and the targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Methoxy-1H-indol-3-YL)pyrimidin-2-amine is unique due to the presence of the methoxy group on the indole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets and improve its pharmacokinetic properties compared to similar compounds .

Properties

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

4-(6-methoxy-1H-indol-3-yl)pyrimidin-2-amine

InChI

InChI=1S/C13H12N4O/c1-18-8-2-3-9-10(7-16-12(9)6-8)11-4-5-15-13(14)17-11/h2-7,16H,1H3,(H2,14,15,17)

InChI Key

UXLNLEOFOWUONW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)C3=NC(=NC=C3)N

Origin of Product

United States

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